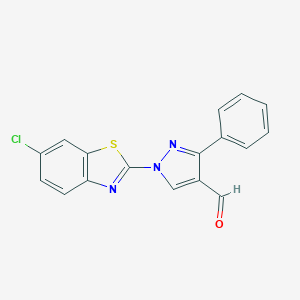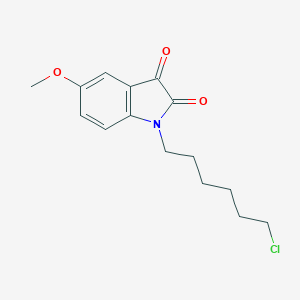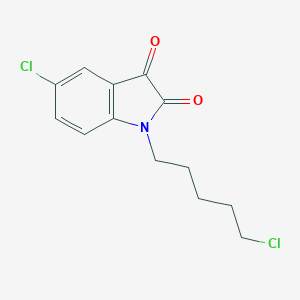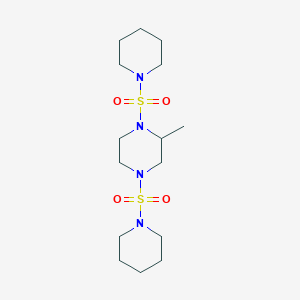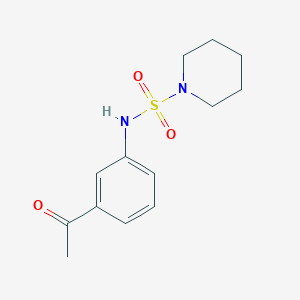
1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine, also known as DBeQ, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. DBeQ has been shown to inhibit the activity of the protein HSP90, which is involved in the folding and stabilization of many client proteins.
Mecanismo De Acción
1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine inhibits the activity of HSP90 by binding to the ATP-binding site of the protein. This prevents the protein from carrying out its chaperone function, leading to the destabilization and degradation of client proteins. The inhibition of HSP90 by 1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine leads to the selective degradation of oncogenic client proteins, making it a promising therapeutic agent for cancer.
Biochemical and Physiological Effects
1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine has been shown to have a variety of biochemical and physiological effects. In cancer cells, 1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In neurodegenerative diseases, 1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine protects against neuronal cell death and reduces the accumulation of misfolded proteins, such as amyloid beta and alpha-synuclein. 1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high potency and selectivity for HSP90, making it a valuable tool for studying the function of this protein. However, 1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine also has some limitations. It is not a specific inhibitor of HSP90, and can also inhibit the activity of other proteins that share the ATP-binding site. It also has poor solubility in aqueous solutions, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine. One area of research is the development of more potent and selective inhibitors of HSP90. Another area of research is the identification of novel client proteins of HSP90 that are involved in disease pathogenesis. The development of new animal models of disease will also be important for testing the efficacy of 1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine in vivo. Finally, the use of 1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine in combination with other therapeutic agents may enhance its efficacy and reduce side effects.
Métodos De Síntesis
The synthesis of 1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine involves a multi-step process that begins with the reaction of 3,4-dimethylbenzenesulfonyl chloride with piperazine in the presence of a base. The resulting intermediate is then reacted with piperidine-1-sulfonyl chloride to yield 1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine. The synthesis of 1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine has been optimized to yield high purity and yield, making it a valuable tool for scientific research.
Aplicaciones Científicas De Investigación
1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine has been extensively studied for its potential therapeutic applications in various diseases, including cancer and neurodegenerative diseases. In cancer, HSP90 is overexpressed in many tumor cells, making it an attractive target for cancer therapy. 1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In neurodegenerative diseases, HSP90 has been implicated in the pathogenesis of Alzheimer's and Parkinson's diseases. 1-(3,4-Dimethyl-benzenesulfonyl)-4-(piperidine-1-sulfonyl)-piperazine has been shown to protect against neurodegeneration in animal models of these diseases.
Propiedades
Fórmula molecular |
C17H27N3O4S2 |
|---|---|
Peso molecular |
401.5 g/mol |
Nombre IUPAC |
1-(3,4-dimethylphenyl)sulfonyl-4-piperidin-1-ylsulfonylpiperazine |
InChI |
InChI=1S/C17H27N3O4S2/c1-15-6-7-17(14-16(15)2)25(21,22)18-10-12-20(13-11-18)26(23,24)19-8-4-3-5-9-19/h6-7,14H,3-5,8-13H2,1-2H3 |
Clave InChI |
UNUVJFMMLVCOQB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)N3CCCCC3)C |
SMILES canónico |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)N3CCCCC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(dimethylaminodiazenyl)phenyl]sulfonylpentanimidate](/img/structure/B288923.png)
![butanoyl({4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]phenyl}sulfonyl)azanide](/img/structure/B288924.png)
![N-[4-(dimethylaminodiazenyl)phenyl]sulfonylpropanimidate](/img/structure/B288925.png)
![5-amino-1-[6-(3,5-dimethylphenoxy)-2-phenylpyrimidin-4-yl]-3-(methylthio)-1H-pyrazole-4-carbonitrile](/img/structure/B288926.png)
![5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-(methylthio)pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B288928.png)
![5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B288931.png)

![7-Chloro-4-[(4-chlorophenoxy)methyl]chromen-2-one](/img/structure/B288935.png)
